6-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one
Overview
Description
6-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzothiazinones. This compound is characterized by a benzene ring fused to a thiazine ring, with a nitro group at the 6th position and a carbonyl group at the 3rd position.
Scientific Research Applications
6-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 6-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one are yet to be identified. The compound belongs to a class of molecules known as benzothiazinones, which have been studied for their antitubercular properties .
Mode of Action
Related benzothiazinones have been found to exhibit a new mechanism of action against tuberculosis .
Pharmacokinetics
Related benzothiazinones have been found to have physicochemical and pharmacokinetic properties that are conducive to bioavailability .
Action Environment
It is known that the potentially toxic nitroaromatic moiety of related benzothiazinones can react with nucleophiles in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 6-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one involves a copper-catalyzed cascade reaction. This method utilizes 2-halo-N-(2-halophenyl)-acetamides and AcSH (acetyl sulfide) through an SN2/deacetylation/coupling process . The reaction conditions typically involve refluxing in acetic acid or acetonitrile medium.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the copper-catalyzed cascade reaction mentioned above can be adapted for larger-scale synthesis with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Reduction: Reduction of the nitro group forms 6-amino-2H-benzo[b][1,4]thiazin-3(4H)-one.
Substitution: Substitution of the nitro group with an amine forms 6-amino-2H-benzo[b][1,4]thiazin-3(4H)-one derivatives.
Comparison with Similar Compounds
Similar Compounds
BTZ043: Another benzothiazinone with potent antitubercular activity.
PBTZ169 (macozinone): A derivative of benzothiazinone that has progressed to clinical studies for tuberculosis treatment.
Uniqueness
6-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
6-nitro-4H-1,4-benzothiazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c11-8-4-14-7-2-1-5(10(12)13)3-6(7)9-8/h1-3H,4H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BALSKAVZBPPKCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400401 | |
Record name | 6-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21762-74-3 | |
Record name | 6-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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